2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Overview
Description
“2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid” is a chemical compound with the molecular formula C11H13N3O3 . It has a molecular weight of 235.24 .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis involves a sequential opening/closing cascade reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.24 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Catalytic Applications and Synthesis
- Research has demonstrated the use of pyrazole and pyridine derivatives in catalysis, offering a pathway for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These catalytic processes highlight the utility of these compounds in green chemistry and synthetic methodologies (Jing-Bo Xie et al., 2014).
Structural and Synthetic Studies
- The synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been documented, illustrating the compound's versatility in generating N-fused heterocycles (Aseyeh Ghaedi et al., 2015).
- Structural studies of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids have provided insights into the molecular conformations of related compounds, further contributing to our understanding of their chemical behavior (W. Chui et al., 2004).
Biological and Environmental Implications
- Exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties has been carried out, suggesting the application of these compounds in developing new antimicrobial agents (Navneet Chandak et al., 2013).
- Studies on the corrosion inhibition of mild steel in hydrochloric acid solution by pyrazoline derivatives have shown their potential in industrial applications, protecting metals from corrosion (H. Lgaz et al., 2020).
Mechanism of Action
Target of Action
The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines . Compounds in this class have been known to interact with various biological targets, but without specific information on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds in this class can interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Without specific information, it’s challenging to identify the exact biochemical pathways this compound affects. 1h-pyrazolo[3,4-b]pyridines are structurally similar to purine bases adenine and guanine, suggesting they might interact with pathways involving these molecules .
Properties
IUPAC Name |
2-(2,4,6-trimethyl-3-oxo-1H-pyrazolo[3,4-b]pyridin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)14(3)13-10/h4H2,1-3H3,(H,12,13)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVQJJMDTRCQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=O)N(N2)C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142256 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-acetic acid, 2,3-dihydro-2,4,6-trimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-03-0 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-acetic acid, 2,3-dihydro-2,4,6-trimethyl-3-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-acetic acid, 2,3-dihydro-2,4,6-trimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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